

Isogranulatimide: A Comparative Guide to its Efficacy in Cancer Cell Line Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isogranulatimide*

Cat. No.: *B8811538*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **Isogranulatimide** with other established anti-cancer agents across various cancer cell line models. The data presented is compiled from multiple studies to offer a broad perspective on its potential as a therapeutic agent.

Overview of Isogranulatimide

Isogranulatimide is a marine-derived alkaloid that has been identified as a potent and selective inhibitor of Checkpoint kinase 1 (Chk1), a crucial component of the G2/M DNA damage checkpoint.^{[1][2]} By inhibiting Chk1, **Isogranulatimide** prevents cancer cells from arresting in the G2 phase to repair DNA damage, thereby forcing them into premature and lethal mitosis. This mechanism makes it a promising candidate for combination therapies with DNA-damaging agents, particularly in p53-deficient tumors that rely heavily on the G2 checkpoint for survival.

Comparative Efficacy: Isogranulatimide vs. Alternative Agents

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for **Isogranulatimide** and a selection of alternative anti-cancer drugs in various cancer cell lines. It is important to note that these values are compiled from different studies and direct

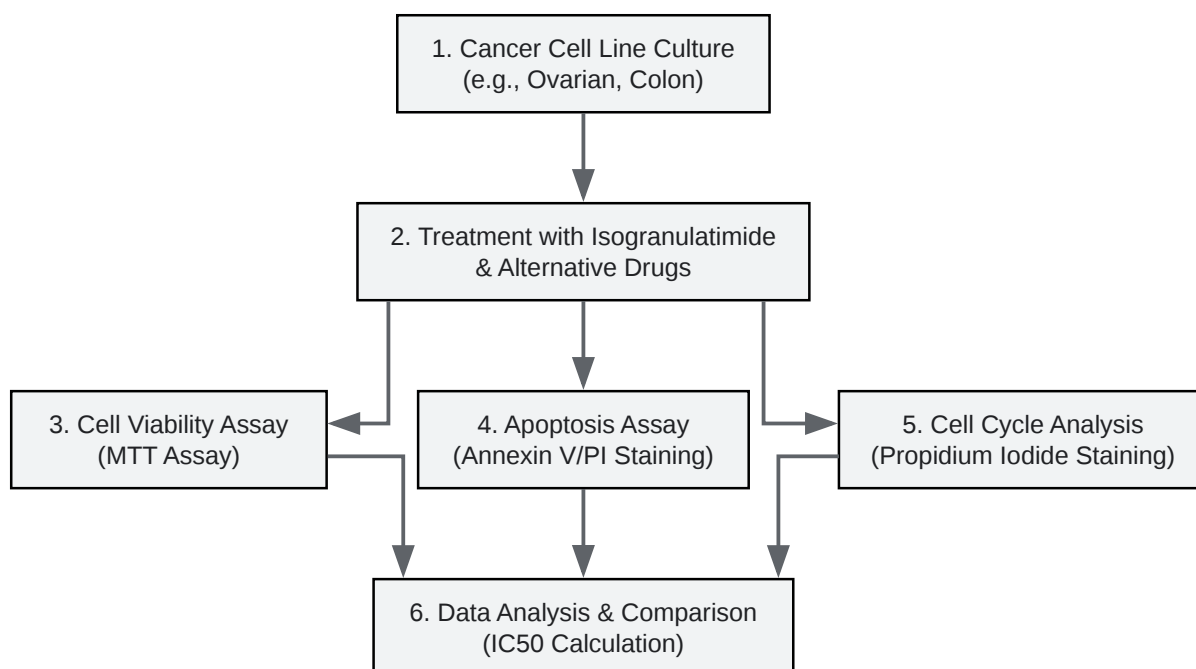
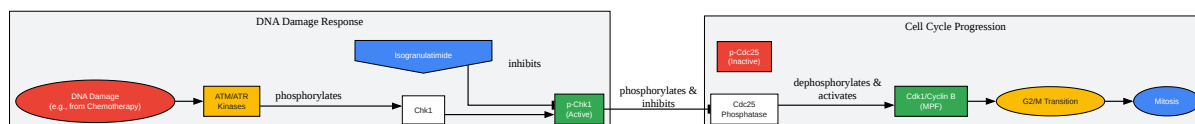
comparisons should be made with caution due to potential variations in experimental conditions.

Compound	Cancer Type	Cell Line	IC50 (μM)	Reference
Isogranulatimide	Kinase Assay	Chk1	0.1	[1][2]
Breast Cancer	MCF-7 (in combination with γ-irradiation)	- (selectively kills p53 deficient cells)	[3]	
UCN-01	Colon Cancer	HCT116	~0.2	[4]
Colon Cancer	Colo-205	~0.2	[4]	
Colon Cancer	HCT-15	~0.2	[4]	
Colon Cancer	HT29	0.15	[5]	
Topotecan	Ovarian Cancer	CAOV3	0.00002	[6]
Ovarian Cancer	CAOV4	0.3945	[6]	
Ovarian Cancer	SKOV-3-13	0.005842	[7]	
Irinotecan	Colon Cancer	LoVo	15.8	[8]
Colon Cancer	HT-29	5.17	[8]	
Doxorubicin	Colon Cancer	LS180	18 (parental), 80 (resistant)	[9]
Ovarian Cancer	SKOV3 (S1 strain)	0.12	[10]	
Ovarian Cancer	SKOV3 (S2 strain)	1.28	[10]	

Note: The efficacy of **Isogranulatimide** is often evaluated in combination with DNA-damaging agents, where it acts as a sensitizer. Studies have shown that treatment of ovarian and colon carcinoma cell lines with topoisomerase inhibitors like topotecan, irinotecan, or doxorubicin, followed by **Isogranulatimide**, resulted in a significant additional decrease in cell number compared to either drug alone.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating compounds like **Isogranulatimide**, the following diagrams are provided.



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- To cite this document: BenchChem. [Isogranulatimide: A Comparative Guide to its Efficacy in Cancer Cell Line Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8811538#efficacy-of-isogranulatimide-in-different-cancer-cell-line-models]

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